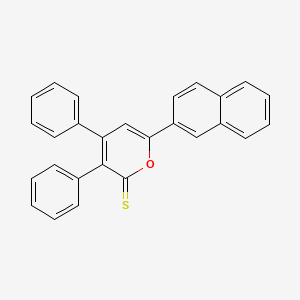
4,4'-(2-Methylpropane-1,1-diyl)bis(2-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) is an organic compound that belongs to the class of bisphenols. It is characterized by the presence of two phenol groups connected by a central carbon atom that is substituted with a methyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) typically involves the reaction of 2-methylphenol with 2-methylpropane-1,1-diyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) is often carried out in large-scale reactors with precise control over temperature and pressure. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives, halogenated phenols.
Wissenschaftliche Forschungsanwendungen
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and epoxy resins.
Materials Science: The compound is utilized in the development of high-performance materials with enhanced thermal and mechanical properties.
Biology and Medicine: It is studied for its potential antioxidant properties and its role in inhibiting certain enzymes.
Industry: The compound is used in the production of flame retardants and stabilizers for plastics.
Wirkmechanismus
The mechanism of action of 4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. The phenol groups can donate hydrogen atoms, making the compound an effective antioxidant. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(1-Methylethylidene)bis(2,6-dimethylphenol)
- 4,4’-(1-Phenylethane-1,1-diyl)bis(2-methylphenol)
- 2,2’-Bis(4-hydroxy-3,5-dimethylphenyl)propane
Uniqueness
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its central carbon atom with a methyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in applications requiring specific performance characteristics, such as high thermal stability and resistance to oxidation.
Eigenschaften
CAS-Nummer |
875903-21-2 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
4-[1-(4-hydroxy-3-methylphenyl)-2-methylpropyl]-2-methylphenol |
InChI |
InChI=1S/C18H22O2/c1-11(2)18(14-5-7-16(19)12(3)9-14)15-6-8-17(20)13(4)10-15/h5-11,18-20H,1-4H3 |
InChI-Schlüssel |
OYAKRXXLELUOET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)




![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)

![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
